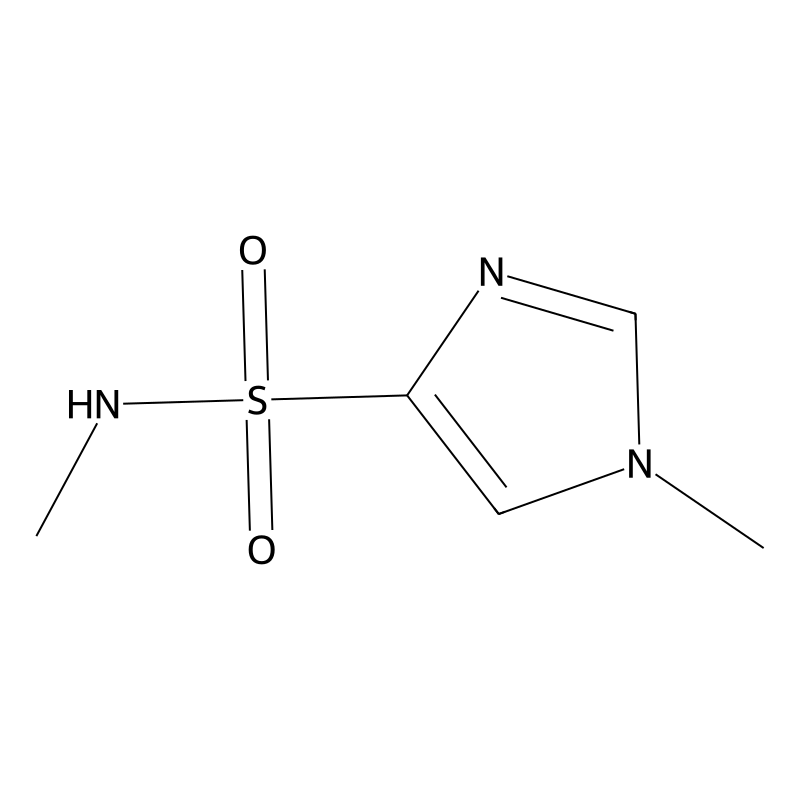

N,1-dimethyl-1H-Imidazole-4-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,1-Dimethyl-1H-imidazole-4-sulfonamide is a sulfonamide compound characterized by its unique imidazole ring structure. The molecular formula is C₅H₉N₃O₂S, and it has a molecular weight of approximately 175.21 g/mol . This compound is notable for its sulfonamide functional group, which plays a significant role in biological activity, particularly in medicinal chemistry.

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.

- Acylation Reactions: The amine groups can be acylated to form amides, which can modify the biological activity of the compound.

- Reduction Reactions: The compound may also be reduced to form other derivatives, expanding its potential applications in pharmaceuticals.

These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity.

N,1-Dimethyl-1H-imidazole-4-sulfonamide exhibits various biological activities, primarily attributed to its sulfonamide moiety. These activities include:

- Antimicrobial Properties: Sulfonamides are known for their antibacterial effects. They inhibit bacterial growth by interfering with folic acid synthesis.

- Potential Antitumor Activity: Some studies suggest that derivatives of sulfonamides may exhibit cytotoxic effects against cancer cells .

- Dopamine Receptor Agonism: Certain derivatives have shown promise as agonists for dopamine receptors, which could have implications in treating neurological disorders .

The synthesis of N,1-dimethyl-1H-imidazole-4-sulfonamide can be achieved through various methods:

- Direct Sulfonation: Imidazole derivatives can be treated with sulfonyl chlorides in a suitable solvent to introduce the sulfonamide group.

- N-Methylation: The dimethylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Combination Methods: A combination of these methods can yield the desired compound with high purity and yield.

These synthetic pathways allow for the tailored production of this compound and its derivatives.

N,1-Dimethyl-1H-imidazole-4-sulfonamide has several applications:

- Pharmaceutical Development: It serves as a lead compound in the development of new antimicrobial agents and potential anticancer drugs.

- Biochemical Research: Its unique structure makes it a valuable tool for studying enzyme inhibition and metabolic pathways related to folic acid synthesis.

- Agricultural Chemistry: Potential uses in developing agrochemicals that target specific microbial pathogens.

Interaction studies involving N,1-dimethyl-1H-imidazole-4-sulfonamide focus on its binding affinity with various biological targets:

- Enzyme Inhibition Studies: Research indicates that this compound may inhibit specific enzymes involved in bacterial metabolism, thus providing insights into its antibacterial mechanism .

- Receptor Binding Studies: Investigations into its interaction with dopamine receptors have shown promising results that could lead to therapeutic applications in neuropharmacology .

These studies are crucial for understanding how this compound functions at a molecular level and its potential therapeutic benefits.

Several compounds share structural similarities with N,1-dimethyl-1H-imidazole-4-sulfonamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide structure, aromatic ring | Antibacterial |

| Acetazolamide | Imidazole ring with sulfonamide | Carbonic anhydrase inhibitor |

| Dapsone | Sulfone group similar to sulfonamides | Antimicrobial |

| N,N-Dimethylsulfamoylbenzene | Aromatic ring with dimethylsulfamoyl group | Antibacterial |

N,1-Dimethyl-1H-imidazole-4-sulfonamide is unique due to its imidazole core combined with a sulfonamide group, providing distinct pharmacological properties not found in other similar compounds.